molecular formula C7H8N2O3 B1607067 3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid CAS No. 57796-64-2

3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid

Cat. No.: B1607067
CAS No.: 57796-64-2
M. Wt: 168.15 g/mol
InChI Key: KAUAWDMQKHADMP-UHFFFAOYSA-N
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Description

3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid (CAS 57796-64-2) is a high-purity pyrazine derivative supplied for research and development purposes. This compound is of significant interest in the flavor and fragrance industry, where it is utilized as a key ingredient for imparting specific aromas and tastes in food products and beverages . Furthermore, it holds considerable value in pharmaceutical research, demonstrating potential as a versatile building block or precursor for the synthesis of novel drug compounds . The product is characterized by a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . For safe handling, please note the applicable hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to store the material sealed in a dry environment at room temperature . This chemical is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-3-4(2)9-6(10)5(8-3)7(11)12/h1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUAWDMQKHADMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308570
Record name 5,6-dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57796-64-2
Record name 57796-64-2
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Record name 5,6-dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
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Record name 5,6-dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
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Preparation Methods

Oxidative Synthesis from Dimethylpyrazine Precursors

A common and effective approach to synthesize 3-hydroxy-5,6-dimethylpyrazine-2-carboxylic acid is via the oxidation of 2,5-dimethylpyrazine or related methylated pyrazines. This method leverages strong oxidizing agents to selectively oxidize methyl groups into carboxylic acid functionalities, sometimes with hydroxylation occurring on the pyrazine ring.

  • Oxidizing Agents: Potassium permanganate (KMnO4) is widely used for this purpose. The reaction typically occurs in the presence of a protic solvent acting as an inhibitor to control over-oxidation and side reactions. Common solvents include water, methanol, ethanol, acetone, or formic acid.

  • Reaction Conditions: The oxidation is performed at moderate temperatures ranging from 30°C to 100°C. The concentration of KMnO4 varies from 1% to 20% by mass, with the oxidant amount being 1 to 8 times the mass of the pyrazine substrate. Reaction times span from 1 to 10 hours, followed by hot filtration to remove manganese dioxide precipitate.

  • Workup: After oxidation, the reaction mixture is concentrated under reduced pressure, acidified with mineral acids (e.g., hydrochloric or sulfuric acid), and extracted with organic solvents such as acetone, butanone, or dichloromethane to isolate the product.

This oxidative method is advantageous due to its one-step conversion of methyl groups to carboxylic acids and the potential for hydroxylation to yield the 3-hydroxy derivative.

Hydrolysis and Functional Group Transformation Routes

Alternative synthetic strategies involve the hydrolysis of nitrile or ester precursors to yield the target acid with the hydroxy substitution.

  • Nitrile Hydrolysis: Hydrolysis of dinitrile derivatives under alkaline conditions can produce hydroxy-substituted pyrazine carboxylic acids. For example, hydrolysis of 2,3-dinitrile pyrazine derivatives with alkali yields this compound after subsequent decarboxylation steps.

  • Ester Oxidation: Methyl esters of chlorinated or methylated pyrazine-2-carboxylates can be oxidized using strong oxidants to yield the corresponding carboxylic acids with hydroxy substitution.

  • Chlorination and Substitution: Some methods include chlorination of dimethylpyrazine derivatives followed by nucleophilic substitution to introduce hydroxyl groups, although these are less common for this specific compound.

Example Synthetic Procedure (Based on Patent and Literature)

Step Reagents and Conditions Description
1 2,5-Dimethylpyrazine + KMnO4 (1-20% w/w) in protic solvent (water, methanol) Oxidation at 30-100°C for 1-10 hours
2 Hot filtration to remove MnO2 precipitate Purification step to remove insoluble manganese salts
3 Concentration under reduced pressure Concentrate filtrate to increase product concentration
4 Acidification with HCl or H2SO4 Protonation of carboxylate salts to free acid form
5 Extraction with acetone or dichloromethane Isolation of this compound

This procedure yields the target compound with good selectivity and purity.

Research Findings and Analytical Data

  • Oxidation Selectivity: The use of protic solvents as inhibitors during KMnO4 oxidation improves selectivity toward carboxylic acid formation while minimizing over-oxidation or ring degradation.

  • Reaction Monitoring: Hot filtration and acidification steps are critical for removing manganese dioxide by-products and isolating the acid form of the compound.

  • Purification: Extraction with organic solvents such as acetone or dichloromethane followed by concentration under reduced pressure yields the purified acid suitable for further applications.

  • Safety Considerations: The compound and reagents involved require careful handling under inert atmosphere and moisture-free conditions to prevent decomposition and hazardous reactions.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
KMnO4 Oxidation KMnO4, protic solvent (H2O, MeOH) 30-100°C, 1-10 h One-step oxidation, scalable Requires careful control of conditions to avoid over-oxidation
Nitrile Hydrolysis Alkali (NaOH, KOH) Heating under reflux Direct hydrolysis to acid Multi-step, may require decarboxylation
Ester Oxidation Strong oxidants (e.g., KMnO4) Controlled oxidation Conversion from ester precursors Requires ester synthesis first
Chlorination + Substitution Thionyl chloride, nucleophiles Controlled chlorination, substitution Allows functional group modifications More complex, less direct

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide and silver nitrate for oxidation, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to three closely related pyrazine derivatives (Table 1):

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features
3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid 57796-64-2 C₇H₈N₂O₃ −OH, −CH₃, −COOH Hydroxyl at C3, methyl at C5/C6
3,5-Dimethylpyrazine-2-carboxylic acid (3b) - C₇H₈N₂O₂ −CH₃, −COOH Methyl at C3/C5, no hydroxyl
5,6-Dimethylpyrazine-2-carboxylic acid (3c) - C₇H₈N₂O₂ −CH₃, −COOH Methyl at C5/C6, no hydroxyl
5,6-Dimethylpyrazine-2,3-dicarboxylic acid - C₈H₈N₂O₄ −CH₃, −COOH (×2) Dual carboxylic acids at C2/C3

Table 1 : Structural comparison of pyrazine derivatives. Data compiled from .

  • Hydroxyl Group Impact: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, which may improve solubility in polar solvents like DMSO compared to non-hydroxylated analogs (e.g., 3b and 3c) .

Metabolic Pathways and Dietary Sources

  • 3b and 3c: Identified as major metabolites of 2,3,5-trimethylpyrazine (TMP), a flavor compound in roasted coffee. Urinary levels of 3b rise significantly after coffee consumption, whereas 3c remains unchanged, suggesting non-dietary sources .
  • Target Compound: Not reported as a natural metabolite; its absence in urine studies indicates synthetic or non-dietary origins .

Physicochemical Properties and Stability

Property Target Compound 3b 3c
Solubility Soluble in DMSO Not specified Not specified
Stability Moisture-sensitive Stable in plasma Stable in plasma
Melting Point Not reported Not reported Not reported

Table 2 : Comparative physicochemical properties. Data from .

  • Hydroxyl Group Reactivity : The −OH group in the target compound increases susceptibility to oxidation compared to methylated analogs, necessitating careful storage .
  • Plasma Stability : Methylated analogs (3b, 3c) show higher plasma stability in preclinical studies, a critical factor in drug candidate selection .

Biological Activity

3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid (CAS No. 57796-64-2) is a heterocyclic organic compound with significant biological activity. Its unique structure, characterized by a pyrazine ring with hydroxyl and carboxylic acid functional groups, contributes to its diverse pharmacological properties. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H8N2O3
  • Molecular Weight : 168.15 g/mol
  • Functional Groups : Hydroxyl group at position 3, carboxylic acid group at position 2, and two methyl groups at positions 5 and 6.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
  • Metabolic Interaction : Certain bacterial strains can utilize this compound as a carbon source, highlighting its role in microbial metabolism. This interaction suggests potential applications in bioremediation and environmental sustainability.
  • Enzyme Interaction : Studies have indicated that the compound can interact with enzymes involved in pyrazine degradation pathways, which may influence metabolic processes in microorganisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for bacterial growth and metabolism.
  • Cellular Metabolism Modulation : By serving as a carbon source for certain bacteria, it may modulate metabolic pathways and influence microbial community dynamics.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameSimilarityUnique Features
5-Methylpyrazine-2-carboxylic acid0.82Lacks the hydroxyl group at position 3
6-Methylpyrazine-2-carboxylic acid0.82Lacks the hydroxyl group at position 3
3-Hydroxy-5-methylpyrazine-2-carboxylic acid0.75Only one methyl group compared to two in target compound
6-Bromo-3-hydroxypyrazine-2-carboxylic acid0.71Contains a bromine substituent
(3,5,6-Trimethylpyrazin-2-yl)methanol0.67Contains three methyl groups

This table illustrates how the unique combination of functional groups in this compound distinguishes it from structurally similar compounds, potentially contributing to its distinct biological activities.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of pyrazine derivatives, including:

  • Antitumor Potential : Research has indicated that pyrazine derivatives can enhance the efficacy of anticancer agents by inhibiting angiogenesis and inducing apoptosis in cancer cells .
  • Neuroprotective Effects : Some studies suggest that compounds similar to this compound may promote recovery following cerebral ischemia by restoring neurovascular units and modulating astrocyte activity .
  • Hepatoprotective Ability : Other investigations have highlighted the hepatoprotective properties of certain pyrazines produced by microbial fermentation processes.

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid?

The synthesis of pyrazine-carboxylic acid derivatives often involves oxidation or functional group modification. For example, 3,5,6-trimethylpyrazine-2-carboxylic acid is synthesized via KMnO₄-mediated oxidation of methyl-substituted pyrazine precursors under controlled conditions (55°C, 24 hours) . For the hydroxylated variant, selective hydroxylation of methyl groups or protection/deprotection strategies (e.g., using tert-butyldimethylsilyl groups) may be required. Reaction purity and yield depend on pH, temperature, and catalyst selection.

Q. How can the structural identity of this compound be confirmed?

Structural characterization typically employs:

  • NMR spectroscopy : To confirm the positions of methyl, hydroxyl, and carboxylic acid groups.
  • Mass spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).
  • Infrared (IR) spectroscopy : To identify functional groups like C=O (carboxylic acid, ~1700 cm⁻¹) and O-H (hydroxyl, ~3200–3500 cm⁻¹).
    Purity is assessed via HPLC with UV detection, as described for related pyrazine derivatives .

Q. What are the key stability considerations for this compound in experimental settings?

Stability studies in rat plasma (common for preclinical evaluation) suggest that pyrazine-carboxylic acids may undergo esterification or degradation under acidic/basic conditions. Storage at 2–8°C in moisture-sealed vials is recommended to prevent hydrolysis or dimerization . Solubility in DMSO or ethanol should be validated empirically, as polar solvents enhance stability .

Advanced Research Questions

Q. How does the hydroxyl group influence the compound’s pharmacokinetic profile compared to non-hydroxylated analogs?

Hydroxylation can alter metabolic pathways and bioavailability. For example, ligustrazine derivatives with hydroxyl groups show rapid absorption and reduced toxicity due to enhanced water solubility and renal excretion . Computational models (e.g., molecular docking) predict that the hydroxyl group in this compound may form hydrogen bonds with enzymes like cytochrome P450, affecting metabolic half-life . In vitro assays using liver microsomes are recommended to validate these predictions.

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines) or impurities. To address this:

  • Reproducibility checks : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, validated cell lines).
  • Impurity profiling : Use LC-MS to identify byproducts from synthesis or degradation .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm activity thresholds.

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Structure-Activity Relationship (SAR) modeling : Compare the compound’s electrostatic potential and steric bulk with active analogs (e.g., 3,5,6-trimethylpyrazine-2-carboxylic acid ).
  • Molecular dynamics simulations : Predict binding stability with target proteins (e.g., kinases or GPCRs).
  • ADMET prediction tools : Estimate absorption, distribution, and toxicity profiles for novel derivatives.

Q. What are the challenges in analyzing metabolite profiles for this compound?

Hydroxylated pyrazines often produce complex metabolites. Strategies include:

  • Isotopic labeling : Track metabolic pathways using ¹⁴C or deuterated analogs.
  • High-resolution mass spectrometry (HR-MS) : Identify low-abundance metabolites in biological matrices .
  • Enzyme inhibition assays : Determine if metabolites retain pharmacological activity or induce off-target effects.

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationKMnO₄ oxidation, protective group chemistry
Structural CharacterizationNMR, HPLC, IR, MS
Stability AssessmentPlasma incubation assays, accelerated degradation
Metabolic ProfilingHR-MS, isotopic labeling, liver microsome assays
Computational DesignMolecular docking, SAR modeling, ADMET prediction

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid
Reactant of Route 2
3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid

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